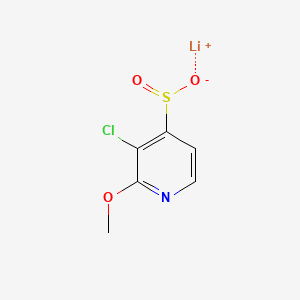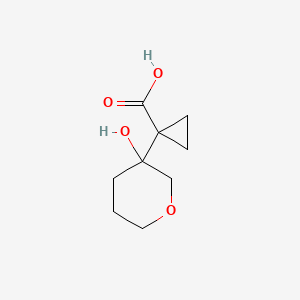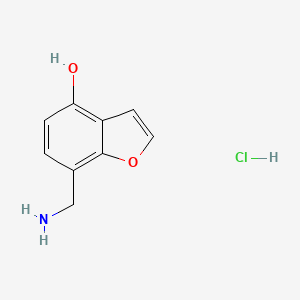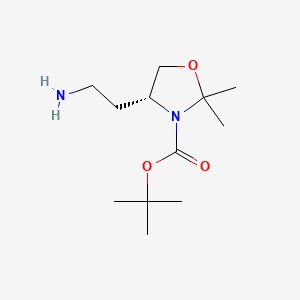
lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate, also known as LiCMP, is a lithium salt consisting of an anion of 3-chloro-2-methoxypyridine-4-sulfinate and a cation of lithium. It is a white solid that is soluble in water and organic solvents. LiCMP has gained attention for its potential applications in scientific research and drug development due to its unique properties.
Mécanisme D'action
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate acts as a lithium ionophore, allowing lithium ions to traverse biological membranes. This property makes it useful for drug delivery applications, as it can facilitate the transport of drugs across cell membranes. lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate also acts as a protonophore, allowing protons to traverse biological membranes.
Biochemical and Physiological Effects
lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate can modulate the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. In vivo studies have demonstrated that lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate can modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate in laboratory experiments is its ability to facilitate the transport of drugs across cell membranes. This property makes it useful for drug delivery applications. However, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate is not suitable for use in experiments involving large molecules, as it is not able to traverse cell membranes. Additionally, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate is toxic in high concentrations and should be handled with caution in the laboratory.
Orientations Futures
There are a number of potential future directions for lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate research. These include further investigation into its mechanism of action, development of new synthetic methods for its production, and exploration of its potential therapeutic applications. Additionally, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate could be used in combination with other drugs to improve drug delivery and efficacy. Finally, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate could be used to develop new diagnostic tools for the detection and monitoring of diseases.
Méthodes De Synthèse
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate can be synthesized from a variety of starting materials, including 3-chloro-2-methoxypyridine-4-sulfinate and lithium hydroxide. The reaction is typically conducted in an aqueous medium at temperatures ranging from 25-50°C. The reaction can be monitored by proton nuclear magnetic resonance (1H NMR) spectroscopy to ensure completion.
Applications De Recherche Scientifique
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate has been used in a variety of scientific research applications, including drug discovery, pharmacokinetic studies, and biochemical assays. It has also been used in the synthesis of other lithium salts, such as lithium acetate and lithium carbonate.
Propriétés
IUPAC Name |
lithium;3-chloro-2-methoxypyridine-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S.Li/c1-11-6-5(7)4(12(9)10)2-3-8-6;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPCLUVNYTMHG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=CC(=C1Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6605037.png)
![(2S)-2-amino-3-{4-[(1E)-2-(3-ethenylphenyl)diazen-1-yl]phenyl}propanoic acid hydrochloride](/img/structure/B6605041.png)

![4-methyl-2-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid lithium, Mixture of diastereomers](/img/structure/B6605059.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)





![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)